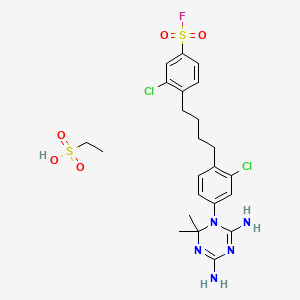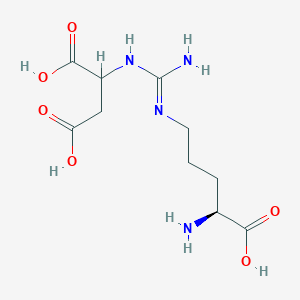![molecular formula C15H23Br2ClO B1206234 (3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol CAS No. 73494-22-1](/img/structure/B1206234.png)
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is a halogenated sesquiterpene compound isolated from the red alga Laurencia dendroidea.
準備方法
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol can be extracted and isolated from Laurencia species using traditional methodologies such as flash chromatography, thin-layer chromatography, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
化学反応の分析
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol undergoes various chemical reactions, including oxidation and substitution. For instance, when reacted with sulfuric acid, obtusol appears as a purple spot, indicating its reactivity . Common reagents used in these reactions include sulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol has been extensively studied for its larvicidal potential against the dengue vector mosquito Aedes aegypti. It has shown higher toxic activity compared to other compounds, with a lethal concentration (LC50) value of 3.5 ppm . Additionally, obtusol has been investigated for its potential in controlling insect vectors and its ecological role in marine environments .
作用機序
The mechanism of action of obtusol involves damage to the intestinal epithelium of larvae exposed to the compound. Histological analysis has revealed the presence of reactive oxygen species, suggesting that epithelial damage might be related to redox imbalance .
類似化合物との比較
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is often compared with other sesquiterpenes such as elatol. While both compounds exhibit larvicidal activity, obtusol has shown higher toxic activity than elatol . Other similar compounds include obtusane and triquinane derivatives, which are also isolated from Laurencia species .
特性
CAS番号 |
73494-22-1 |
|---|---|
分子式 |
C15H23Br2ClO |
分子量 |
414.6 g/mol |
IUPAC名 |
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11?,12-,14?,15+/m1/s1 |
InChIキー |
JPQFUHCOKXIWBB-LJURCNODSA-N |
SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
異性体SMILES |
CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C(C2)Cl)(C)Br)O)Br)C |
正規SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
同義語 |
obtusol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


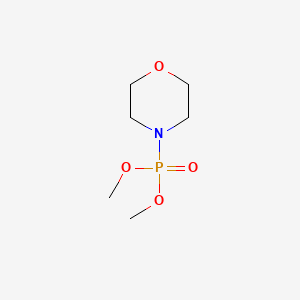
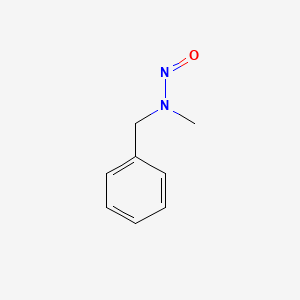
![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)


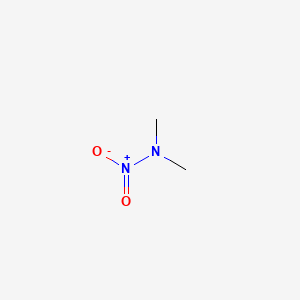
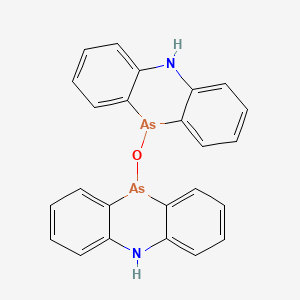
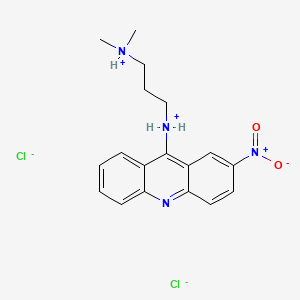
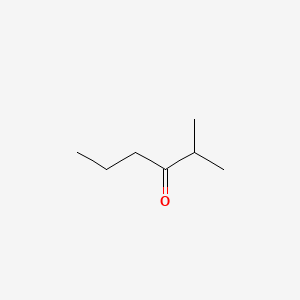
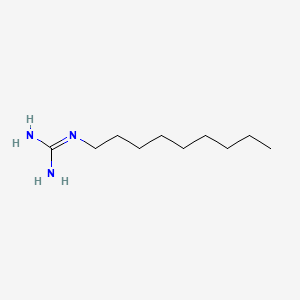

![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)
